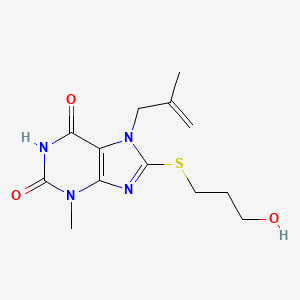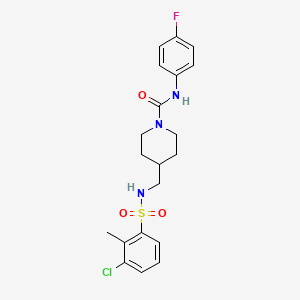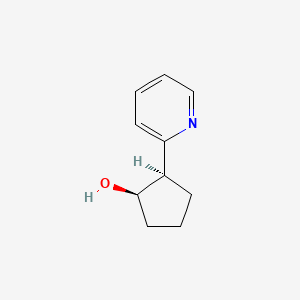
N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic compound. It is related to a class of compounds known as (5-Phenylfuran-2-yl)methanamine derivatives . These compounds have been studied for their inhibitory activity against human sirtuin 2 (SIRT2), a member of the sirtuin family of proteins that has been considered as a promising drug target in cancer, neurodegenerative diseases, type II diabetes, and bacterial infections .
Applications De Recherche Scientifique
Anti-Inflammatory and Anticancer Potential
Research has demonstrated that certain derivatives of celecoxib, which share a structural similarity to N-(3-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, exhibit promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Specifically, these compounds showed significant anti-inflammatory and analgesic effects without causing tissue damage to liver, kidney, colon, and brain tissues. Furthermore, some derivatives displayed modest inhibition of HCV NS5B RdRp activity, suggesting potential therapeutic applications in treating inflammation and cancer, as well as viral infections like hepatitis C (Küçükgüzel et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Another study focused on the synthesis of derivatives that were effective in inhibiting carbonic anhydrase I and II, enzymes critical for maintaining pH balance in tissues and involved in various physiological processes. The inhibition of these enzymes by certain derivatives indicates potential therapeutic applications in managing conditions like glaucoma, epilepsy, and altitude sickness, where carbonic anhydrase activity plays a crucial role (Gul et al., 2016).
Antimicrobial Activities
Derivatives of the compound have shown significant antimicrobial activities. For instance, novel chitosan Schiff bases synthesized from heterocyclic moieties, including furan derivatives, demonstrated antimicrobial activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. This suggests their potential application in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Hamed et al., 2020).
Antibacterial and Antifungal Properties
Research into novel furan and pyran derivatives has uncovered compounds with significant antibacterial and antifungal activities. These compounds, through their unique structural features, could serve as raw materials for developing new medicines aimed at combating microbial infections, presenting an avenue for the exploration of new antibacterial and antifungal agents (Sari et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of furan and pyrazole, both of which are known to interact with a variety of biological targets . .
Mode of Action
The mode of action of this compound is also not well-defined. Given its structural similarity to other furan and pyrazole derivatives, it may interact with its targets through similar mechanisms. For instance, many furan derivatives are known to bind to their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . Pyrazole derivatives, on the other hand, often act as inhibitors of various enzymes .
Biochemical Pathways
Furan and pyrazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
Many furan and pyrazole derivatives are known to have good bioavailability and are often metabolized by the liver .
Result of Action
Furan and pyrazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, therefore, its ability to interact with its targets. Similarly, the presence of other molecules can affect the compound’s bioavailability and metabolism .
Propriétés
IUPAC Name |
N-[3-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-31(26,27)24-18-7-4-6-17(14-18)20-15-21(22-8-5-13-30-22)25(23-20)32(28,29)19-11-9-16(2)10-12-19/h4-14,21,24H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHLZRNJGMUGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

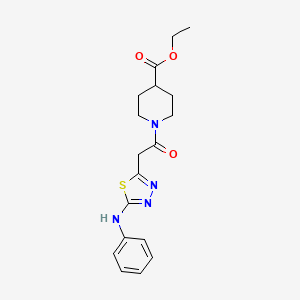
![N-[1-(Cyclopropylmethylcarbamoyl)cyclopentyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2888473.png)

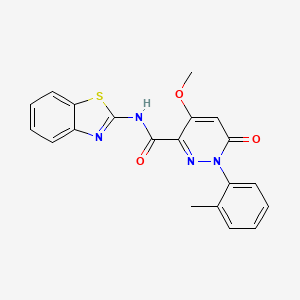
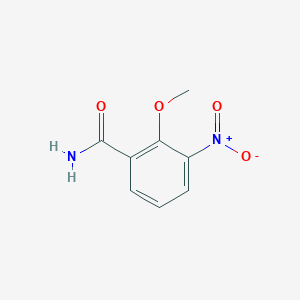

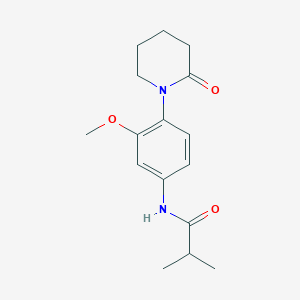

![N-[(2,2-Dimethyl-1,1-dioxothiolan-3-yl)methyl]prop-2-enamide](/img/structure/B2888487.png)
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2888488.png)
